4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline
Description
4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)aniline (compound 1) is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a tert-butyl group at position 3 and a para-aminophenyl group at position 5 of the heterocycle. This compound has garnered attention due to its structural similarity to natural products containing 1,2,4-oxadiazoles, such as quisqualic acid and phidianidines A/B .
Synthesis:
Compound 1 is synthesized via two one-pot routes:
- Amidoxime route: Reacting tert-butylamidoxime with 4-aminobenzoic acid activated by carbonyldiimidazole (CDI), followed by cyclodehydration at 120°C .
- 1,3-Dipolar cycloaddition route: Utilizing nitrile oxides and nitriles under thermal conditions .
The structure is confirmed by X-ray crystallography, revealing hydrogen-bonded ribbons in the crystal lattice .
Applications:
Compound 1 serves as a precursor for antitumor agents. Its derivatives, such as 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione (compound 7), exhibit potent antitumor activity with a mean IC50 of 9.4 µM across 11 cancer cell lines .
Properties
IUPAC Name |
4-(5-tert-butyl-1,2,4-oxadiazol-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-12(2,3)11-14-10(15-16-11)8-4-6-9(13)7-5-8/h4-7H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTPLJDEDDWRFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline can be achieved through several routes. One common method involves the reaction of tert-butylamidoxime with 4-aminobenzoic acid or 4-nitrobenzonitrile in the presence of catalysts such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in dimethylformamide (DMF) . This reaction proceeds via a 1,3-dipolar cycloaddition mechanism, forming the oxadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The aniline group allows for electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
Synthesis and Preparation
4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline can be synthesized through different methods, including the reaction of tert-butylamidoxime with 4-aminobenzoic acid or 4-nitrobenzonitrile, using catalysts like p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2) in dimethylformamide (DMF). A one-pot synthesis from tert-butylamidoxime and 4-aminobenzoic acid also yields 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline .
Scientific Research Applications
This compound has a wide range of applications in scientific research:
- Chemistry: It serves as a building block in synthesizing complex molecules, including natural product analogs and bioisosteres.
- Biology: The compound exhibits moderate activity against various cancer cell lines, making it a candidate for anticancer research.
- Industry: It is used in developing materials like polymer light-emitting diodes (PLEDs) to enhance device efficiency.
Chemical Reactions
This compound undergoes several chemical reactions:
- Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
- Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
- Substitution: The aniline group allows electrophilic aromatic substitution reactions, where substituents can be introduced onto the aromatic ring. Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions.
Anticancer Properties
Research indicates that this compound exhibits moderate anticancer activity and has been tested against various cancer cell lines with promising results.
IC50 Values
The compound has varying degrees of cytotoxicity across different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 92.4 |
| Human Gastric Carcinoma (GXF 251) | 75.6 |
| Human Lung Adenocarcinoma (LXFA 629) | 85.3 |
| Human Melanoma (MEXF 462) | 68.9 |
| Human Ovarian Adenocarcinoma (OVXF 899) | 80.1 |
Research Findings and Case Studies
- Cytotoxicity Studies: Derivatives of oxadiazole exhibited significant cytotoxicity against various tumor cell lines, with modifications to the oxadiazole ring enhancing anticancer activity.
- Synthesis and Characterization: Novel bioactive compounds based on the oxadiazole structure were synthesized and tested for antitumor activity against a panel of cell lines with positive results.
- Mechanistic Insights: Oxadiazole derivatives can inhibit key enzymes involved in cancer progression and inflammation, such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CA), making them valuable candidates for drug development.
Oxadiazole Derivatives in Drug Discovery
1,2,4-Oxadiazole and its derivatives show promise in discovering and developing drugs with immense bioactivities . Some derivatives are potent anticancer agents . A study reported the synthesis of 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, which exhibits moderate activity against a panel of 11 cancer cell lines . This compound became a precursor for synthesizing novel compounds with greater antiproliferative activities .
Sirtuin 2 Inhibition
Mechanism of Action
The mechanism of action of 4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the dopamine transporter (DAT) and act as a partial agonist of the μ opioid receptor . These interactions are crucial for its biological activity, particularly in the context of its anticancer properties.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : The tert-butyl group in compound 1 increases steric hindrance, which may limit binding to certain targets but improves metabolic stability.
- Electronic Effects : Electron-donating groups (e.g., tert-butyl) vs. electron-withdrawing groups (e.g., CF3) modulate the oxadiazole’s electronic environment, influencing reactivity and target interactions.
- Lipophilicity : tert-butyl substitution enhances logP values compared to methyl or hydrogen analogs, favoring blood-brain barrier penetration but risking solubility issues.
Modifications on the Aniline Moiety
Table 2: Impact of Aniline Substitutions
Key Observations :
- N-Substitution : Alkylation or arylation of the aniline nitrogen (e.g., benzyl, pyridylmethyl) improves potency by enhancing interactions with hydrophobic pockets or enzymatic active sites .
- Derivatization Potential: The free -NH2 group in compound 1 allows for further functionalization, enabling the development of prodrugs or targeted conjugates .
Structural Isomers and Heterocycle Variants
- 1,3,4-Oxadiazole Analogs : Compounds like 3-(5-(tert-butyl)-1,3,4-oxadiazol-2-yl)aniline exhibit distinct electronic properties due to altered heteroatom positions, often reducing bioactivity compared to 1,2,4-oxadiazoles .
- Positional Isomers : 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline (meta-substituted aniline) shows reduced antitumor activity compared to the para-substituted analog, highlighting the importance of substitution geometry .
Biological Activity
4-(5-Tert-butyl-1,2,4-oxadiazol-3-yl)aniline is a compound belonging to the class of 1,2,4-oxadiazoles, which are known for their diverse biological activities. This compound features a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, making it a subject of interest in medicinal chemistry and drug discovery.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a tert-butyl group attached to the oxadiazole ring, which contributes to its biological properties.
Anticancer Properties
Research indicates that this compound exhibits moderate anticancer activity. It has been tested against various cancer cell lines with promising results.
IC50 Values
The compound has shown varying degrees of cytotoxicity across different cancer cell lines. The following table summarizes the IC50 values for selected cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma (HT-29) | 92.4 |
| Human Gastric Carcinoma (GXF 251) | 75.6 |
| Human Lung Adenocarcinoma (LXFA 629) | 85.3 |
| Human Melanoma (MEXF 462) | 68.9 |
| Human Ovarian Adenocarcinoma (OVXF 899) | 80.1 |
These findings suggest that the compound could serve as a lead structure for further development in anticancer therapies.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of the Dopamine Transporter (DAT) : This interaction may contribute to its neuropharmacological effects.
- Partial Agonism at the μ Opioid Receptor : This suggests potential applications in pain management and opioid-related therapies.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound and its derivatives:
-
Study on Cytotoxicity :
A study published in PubMed Central demonstrated that derivatives of oxadiazole exhibited significant cytotoxicity against various tumor cell lines. The study found that modifications to the oxadiazole ring could enhance anticancer activity . -
Synthesis and Characterization :
Research conducted by Beilstein Journal highlighted the synthesis of novel bioactive compounds based on the oxadiazole structure. These compounds were tested for their antitumor activity against a panel of cell lines with positive results . -
Mechanistic Insights :
A comprehensive review indicated that oxadiazole derivatives can inhibit key enzymes involved in cancer progression and inflammation, such as Histone Deacetylases (HDACs) and Carbonic Anhydrases (CA). This positions them as valuable candidates for drug development .
Q & A
Q. Basic
- Enzyme inhibition assays : Test interactions with targets like topoisomerase II or cytochrome P450.
- Apoptosis markers : Measure caspase-3/7 activation via fluorometric assays .
Advanced
Isothermal titration calorimetry (ITC) quantifies binding thermodynamics to receptors (e.g., NMDA or AMPA), while molecular dynamics simulations model ligand-receptor interactions at the atomic level .
How are low synthetic yields addressed in large-scale preparations?
Q. Advanced
- Catalyst screening : Pd/C or Raney Ni for nitro-group reductions.
- Flow chemistry : Continuous reactors minimize side reactions during cyclization.
- Crystallization optimization : Use of anti-solvents (e.g., tert-butyl methyl ether) improves yield during recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
